molecular formula C11H13ClFNO2 B13043988 3-Fluoro-4-(pyrrolidin-1-YL)benzoicacidhcl

3-Fluoro-4-(pyrrolidin-1-YL)benzoicacidhcl

Cat. No.: B13043988
M. Wt: 245.68 g/mol
InChI Key: HUVMPINMSYRQKQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 3-position of benzoic acid.

    Pyrrolidinylation: Substitution of the hydrogen atom at the 4-position with a pyrrolidin-1-yl group.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxidized products.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-yl group enhances its binding affinity and selectivity towards these targets, while the fluorine atom can modulate its electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    3-Fluoro-4-(piperidin-1-yl)benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.

    4-(Pyrrolidin-1-yl)benzoic acid: Lacks the fluorine atom at the 3-position.

Uniqueness

3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidin-1-yl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H

InChI Key

HUVMPINMSYRQKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F.Cl

Origin of Product

United States

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